molecular formula C25H28N4O3 B2718978 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 879575-21-0

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2718978
M. Wt: 432.524
InChI Key: OAFLENBUJMWPPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of the compound involves a multistep process, likely starting from commercially available precursors. Researchers employ various synthetic methodologies, including condensation reactions, cyclizations, and functional group transformations. Detailed synthetic routes and optimization strategies are documented in relevant literature .

Scientific Research Applications

Synthesis and Characterization

Compounds related to N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine have been synthesized through various methods, focusing on heterocyclic systems that show potential for biological activity. For example, the synthesis of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and related heterocycles demonstrates the interest in developing new chemical entities with potential therapeutic applications (Selič, Grdadolnik, & Stanovnik, 1997).

Potential Biological Activities

Several studies have explored the biological activities of pyrazolo[1,5-a]pyrimidine derivatives, including their antimicrobial, antifungal, anticancer, and anti-inflammatory properties. For instance:

  • Novel pyrazole derivatives have been evaluated for their antimicrobial and anticancer activity, showing that some compounds exhibit higher activity than reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
  • Another study focused on the antifungal effects of certain pyrimidin-amine derivatives, highlighting their potential as antifungal agents (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).
  • The synthesis and characterization of pyrazole derivatives have also been linked to the identification of antitumor, antifungal, and antibacterial pharmacophore sites, further underscoring the therapeutic potential of these compounds (Titi et al., 2020).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-16-14-23(26-13-12-18-10-11-21(31-4)22(15-18)32-5)29-25(27-16)24(17(2)28-29)19-8-6-7-9-20(19)30-3/h6-11,14-15,26H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFLENBUJMWPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

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